2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and an acetamide moiety at position 2. The acetamide is further modified with a 4-bromobenzenesulfonyl group, distinguishing it from other derivatives.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N3O3S2/c12-6-1-3-7(4-2-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRHSCBFRBVUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Synthetic Yields: Derivatives with benzylthio or phenoxy substituents (e.g., 5j, 5h in ) exhibit higher yields (72–88%) compared to nitrobenzylthio analogs (54%, ), suggesting steric or electronic effects influence reaction efficiency.
- Melting Points: The presence of bulky groups (e.g., 4-bromobenzenesulfonyl) likely increases melting points, as seen in 3k (198°C, ) versus phenoxy derivatives (135–170°C, ).
Anticancer Activity:
- Apoptosis Induction : Compounds 3 and 8 (from ) inhibit Akt activity (86–92%) and induce apoptosis in glioma cells via π-π interactions and hydrogen bonding.
- Caspase Activation : Chlorophenyl-substituted analogs (25 and 26, ) demonstrate potent caspase-3/8/9 activation and cytotoxicity against MCF7 (breast cancer) with IC50 values lower than doxorubicin.
- Cytotoxicity : Nitro- and methoxy-substituted derivatives (e.g., 7d in ) show IC50 values as low as 1.8 µM against Caco-2 cells, highlighting the importance of electron-withdrawing groups.
SAR Insights :
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions, critical for target binding (e.g., 25, 26 in ).
- Sulfonyl vs. Thio Groups : Sulfonyl groups (as in the target compound) may improve solubility and hydrogen-bonding capacity compared to thioether-linked analogs (e.g., 5j in ).
- Halogen Substituents : Bromine (in the target compound) and chlorine (in 25/26) likely enhance binding affinity via halogen bonds with biological targets.
Biological Activity
The compound 2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS Number: 339014-03-8) is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with synthesis methods and molecular docking studies.
Chemical Structure
The molecular formula of the compound is . The structure features a benzenesulfonamide backbone with a trifluoromethyl group and a thiadiazole moiety. The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole rings exhibit notable antimicrobial properties. The mechanism often involves the inhibition of bacterial lipid biosynthesis and other cellular processes.
- Study Findings : In vitro studies have demonstrated that derivatives of thiadiazoles show activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to the one have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In studies involving the MCF7 breast cancer cell line, compounds with similar structures demonstrated significant cytotoxic effects. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole Ring : The starting material undergoes cyclization to form the thiadiazole structure.
- Substitution Reactions : The bromobenzenesulfonyl group is introduced through electrophilic aromatic substitution.
- Final Coupling : The acetamide moiety is added to complete the synthesis.
Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding affinity of this compound with various biological targets:
- Binding Affinity : Computational analyses suggest that the compound interacts favorably with specific protein targets involved in cancer progression and bacterial resistance mechanisms. These studies utilize software such as AutoDock and Schrodinger to predict binding modes and affinities .
Case Studies and Research Findings
Several studies have highlighted the biological significance of thiadiazoles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
